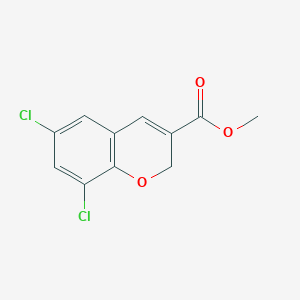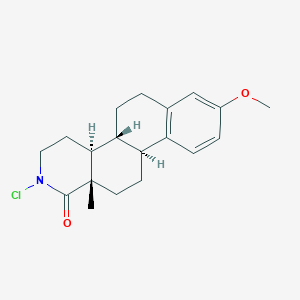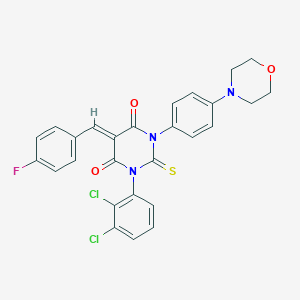
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as MPTP, is a thiobarbituric acid derivative that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has made it a valuable tool for investigating the role of mitochondrial dysfunction in various diseases.
Mechanism Of Action
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid acts as a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP. By inhibiting complex I, 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid disrupts the electron transport chain and reduces ATP production, leading to mitochondrial dysfunction and cell death.
Biochemical And Physiological Effects
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to induce a range of biochemical and physiological effects, including oxidative stress, inflammation, and cell death. These effects are thought to be mediated by the disruption of mitochondrial function and the resulting cellular damage.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease and test potential treatments. However, 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has limitations as a research tool, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, including the development of new treatments for Parkinson's disease and other mitochondrial disorders, the investigation of the role of mitochondrial dysfunction in aging and age-related diseases, and the exploration of the potential use of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in cancer research. Additionally, further studies are needed to better understand the mechanisms of 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid-induced cell death and to develop safer and more effective methods for using 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in scientific research.
Synthesis Methods
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized through a multi-step process involving the condensation of 2,3-dichlorophenylacetic acid with p-fluorobenzaldehyde, followed by the addition of morpholine and thiourea. The resulting product is then cyclized to form 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including the study of Parkinson's disease, Alzheimer's disease, and mitochondrial dysfunction. In particular, 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease and test potential treatments.
properties
CAS RN |
121608-30-8 |
|---|---|
Product Name |
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid |
Molecular Formula |
C27H20Cl2FN3O3S |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2FN3O3S/c28-22-2-1-3-23(24(22)29)33-26(35)21(16-17-4-6-18(30)7-5-17)25(34)32(27(33)37)20-10-8-19(9-11-20)31-12-14-36-15-13-31/h1-11,16H,12-15H2/b21-16- |
InChI Key |
WIUYHMPKEGPZJM-PGMHBOJBSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
synonyms |
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl )thiobarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
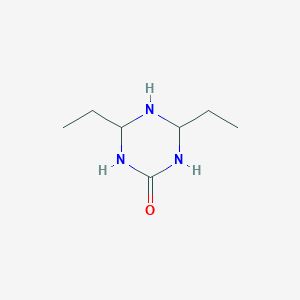


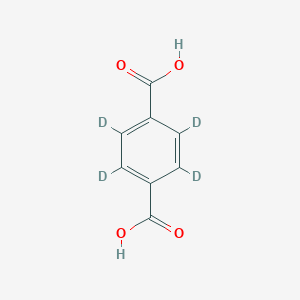

![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)

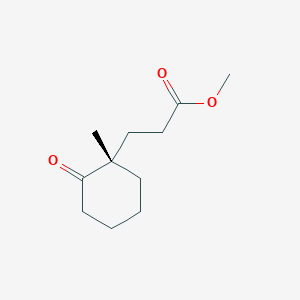
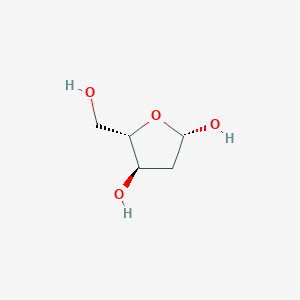
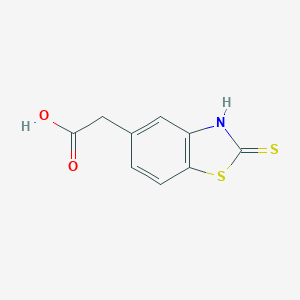
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
